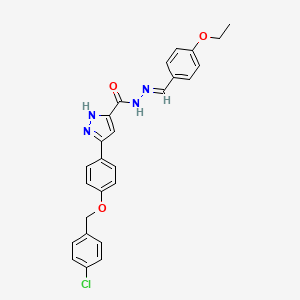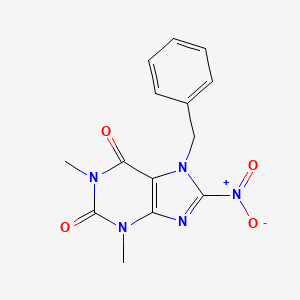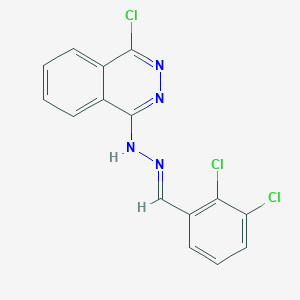
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone is a complex organic compound with the molecular formula C22H20ClN3O2S. This compound is known for its unique chemical structure, which combines a benzaldehyde moiety with a thiosemicarbazone group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone typically involves a multi-step process:
Formation of 4-((4-Chlorobenzyl)oxy)benzaldehyde: This intermediate is synthesized by reacting 4-chlorobenzyl bromide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Formation of Thiosemicarbazone: The intermediate 4-((4-Chlorobenzyl)oxy)benzaldehyde is then reacted with 4-methoxyphenylthiosemicarbazide in ethanol under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 4-((4-Chlorobenzyl)oxy)benzoic acid.
Reduction: 4-((4-Chlorobenzyl)oxy)benzyl alcohol.
Substitution: 4-((4-Iodobenzyl)oxy)benzaldehyde.
科学的研究の応用
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone group is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound may interact with cellular proteins and DNA, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone
Uniqueness
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
特性
CAS番号 |
767305-68-0 |
|---|---|
分子式 |
C22H20ClN3O2S |
分子量 |
425.9 g/mol |
IUPAC名 |
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C22H20ClN3O2S/c1-27-20-12-8-19(9-13-20)25-22(29)26-24-14-16-4-10-21(11-5-16)28-15-17-2-6-18(23)7-3-17/h2-14H,15H2,1H3,(H2,25,26,29)/b24-14+ |
InChIキー |
XMDZHFHECJKLGJ-ZVHZXABRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12030179.png)
![3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12030181.png)

![(5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030192.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12030205.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B12030212.png)


![N-(3-chlorophenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12030223.png)



